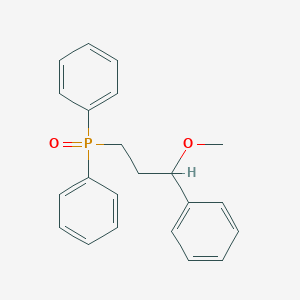
(3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide is a chemical compound with the molecular formula C22H23O2P It is known for its unique structure, which includes a phosphane oxide group attached to a 3-methoxy-3-phenylpropyl chain and two diphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide typically involves the reaction of diphenylphosphine oxide with 3-methoxy-3-phenylpropyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the formation of phosphines.
Applications De Recherche Scientifique
(3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of (3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the 3-methoxy-3-phenylpropyl group.
Diphenylphosphine oxide: Similar but lacks the additional phenyl group.
(3-Methoxy-3-phenylpropyl)phosphine oxide: Similar but lacks one of the diphenyl groups.
Uniqueness
(3-Methoxy-3-phenylpropyl)(diphenyl)phosphane oxide is unique due to the presence of both the 3-methoxy-3-phenylpropyl group and the diphenyl groups
Propriétés
Numéro CAS |
22966-75-2 |
|---|---|
Formule moléculaire |
C22H23O2P |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(3-diphenylphosphoryl-1-methoxypropyl)benzene |
InChI |
InChI=1S/C22H23O2P/c1-24-22(19-11-5-2-6-12-19)17-18-25(23,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3 |
Clé InChI |
XIJNEXYOTZCFMQ-UHFFFAOYSA-N |
SMILES canonique |
COC(CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


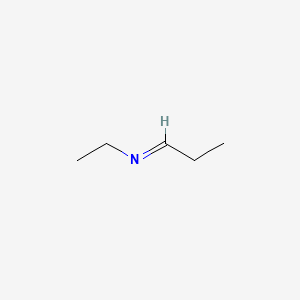


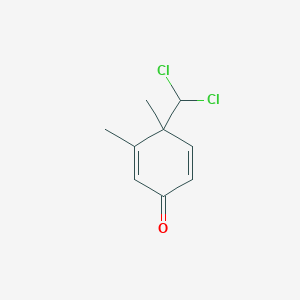
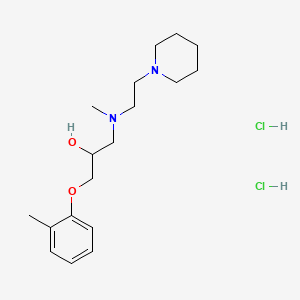
![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
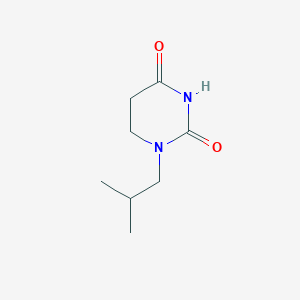
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
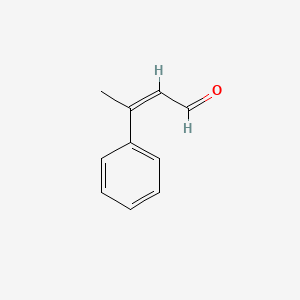
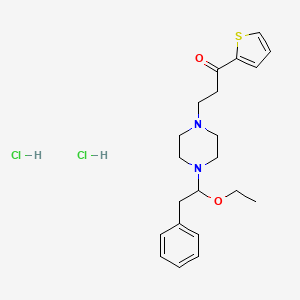
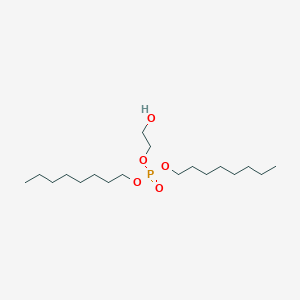
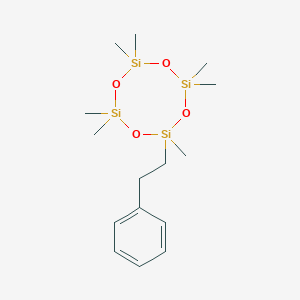
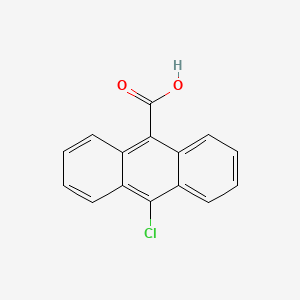
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
